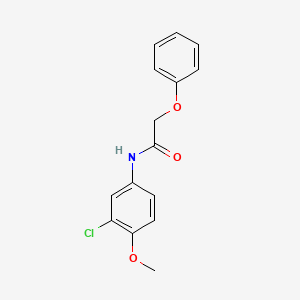
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1990s and has since been extensively studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 works by inhibiting the reuptake of dopamine, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which can lead to improved mood, increased motivation, and reduced cravings for drugs of abuse.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in both animal and human studies. These include increased dopamine release, increased locomotor activity, and increased heart rate and blood pressure. In addition, this compound 12909 has been shown to have a high affinity for the DAT, which is a key regulator of dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 is its high affinity for the DAT, which makes it a useful tool for studying the role of dopamine in various neurological disorders. In addition, this compound 12909 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other dopamine reuptake inhibitors.
However, there are also some limitations to using this compound 12909 in lab experiments. For example, its potency and selectivity for the DAT can vary depending on the experimental conditions, which can make it difficult to compare results across different studies. In addition, this compound 12909 has a relatively short half-life, which can limit its usefulness in certain experimental designs.
Direcciones Futuras
There are a number of future directions for research on 1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909. One area of interest is its potential use as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. This compound 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and there is growing interest in its potential as a therapeutic agent for humans.
Another area of interest is the development of more selective and potent dopamine reuptake inhibitors, which could help to improve the efficacy and safety of treatments for neurological disorders. Finally, there is also interest in using this compound 12909 as a research tool for studying the role of dopamine in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Métodos De Síntesis
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 1-ethylpropylamine to form this compound. The reaction is typically carried out under anhydrous conditions using a suitable solvent, such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-(1-ethylpropyl)piperazine 12909 has been extensively studied for its potential use as a treatment for various neurological disorders. In particular, it has been shown to have a high affinity for the dopamine transporter (DAT), which is a key regulator of dopamine levels in the brain. By inhibiting the reuptake of dopamine, this compound 12909 can increase dopamine levels in the brain, which may help to alleviate symptoms of Parkinson's disease and ADHD.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pentan-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-3-16(4-2)19-10-8-18(9-11-19)13-14-6-5-7-15(17)12-14/h5-7,12,16H,3-4,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPQCTWPUOFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358124 |
Source


|
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6033-67-6 |
Source


|
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)




![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)